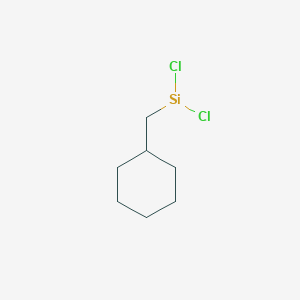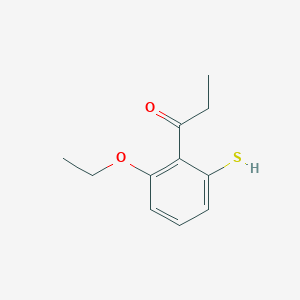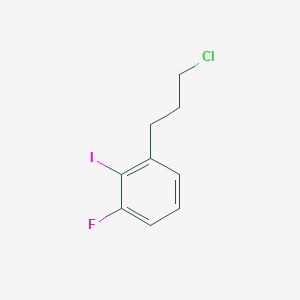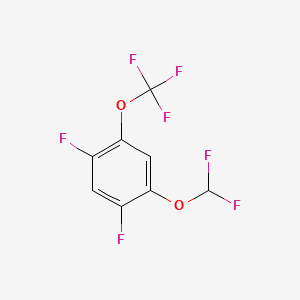
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, although specific conditions and reagents are required.
Coupling reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Hydrogen fluoride-pyridine: Used in the formation of trifluoromethyl ethers.
1,3-Dibromo-5,5-dimethylhydantoin: Employed in the synthesis of trifluoromethyl ethers.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Pharmaceuticals: Fluorinated compounds are often used in drug development due to their enhanced metabolic stability and bioavailability.
Agrochemicals: The compound’s properties make it suitable for use in pesticides and herbicides.
Materials science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, in pharmaceuticals, the compound may interact with specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its fluorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H3F7O2 |
|---|---|
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2,4-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H |
Clave InChI |
FTISSPFHUPNXDP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1OC(F)(F)F)F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


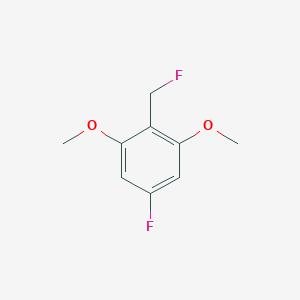
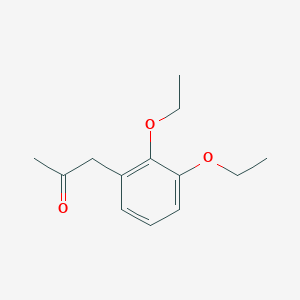
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)
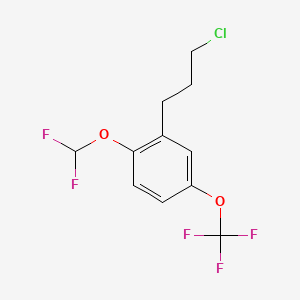
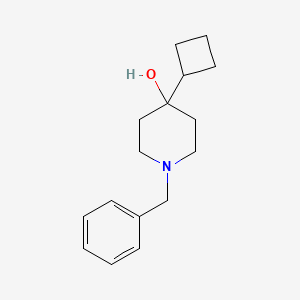


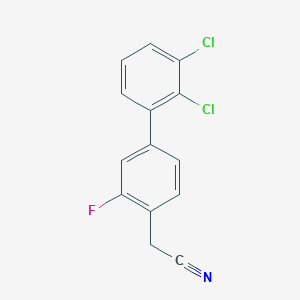
![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)
